The Discovery and Synthesis of Keap1-Nrf2-IN-16: A Technical Guide
The Discovery and Synthesis of Keap1-Nrf2-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Keap1-Nrf2-IN-16, a key peptide inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The document covers its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization, offering a valuable resource for researchers in cellular biology and drug discovery.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Discovery of Keap1-Nrf2-IN-16
Keap1-Nrf2-IN-16 is a 16-amino acid peptide derived from the N-terminal Neh2 domain of the Nrf2 protein. This region of Nrf2 contains a high-affinity "ETGE" motif that is essential for its binding to the Kelch domain of Keap1. The discovery that short peptides containing this motif could competitively inhibit the Keap1-Nrf2 interaction paved the way for the development of direct, non-covalent inhibitors of this pathway. Keap1-Nrf2-IN-16 represents a key research tool for studying the functional consequences of Keap1-Nrf2 pathway activation. The sequence of Keap1-Nrf2-IN-16 is Leu-Gln-Leu-Asp-Glu-Glu-Thr-Gly-Glu-Phe-Leu-Pro-Ile-Gln-Ser-Ala.
Quantitative Data
The binding affinity of Keap1-Nrf2-IN-16 and related peptides for the Keap1 Kelch domain has been determined using various biophysical techniques. The following tables summarize the key quantitative data available.
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| 16-mer Nrf2 peptide (Keap1-Nrf2-IN-16) | Surface Plasmon Resonance (SPR) Competition Assay | 23.9 nM | |
| 16-mer Nrf2 peptide (Keap1-Nrf2-IN-16) | Isothermal Titration Calorimetry (ITC) | ~20 nM | |
| 14-mer Nrf2 peptide | Pull-down assay | Effective displacement | |
| 10-mer Nrf2 peptide | Pull-down assay | Effective displacement | |
| 9-mer Nrf2 peptide | Surface Plasmon Resonance (SPR) Competition Assay | 352 nM | |
| Acetylated 9-mer Nrf2 peptide | Surface Plasmon Resonance (SPR) Competition Assay | 23.1 nM |
| Peptide | Assay Method | IC50 | Reference |
| 9-mer Nrf2 peptide | Fluorescence Polarization (FP) Assay | 3.48 µM | |
| Acetylated 9-mer Nrf2 peptide | Fluorescence Polarization (FP) Assay | 194 nM | |
| 8-mer Nrf2 peptide | Fluorescence Polarization (FP) Assay | 21.7 µM |
Experimental Protocols
Synthesis of Keap1-Nrf2-IN-16
Keap1-Nrf2-IN-16 is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., PyClocK)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Acetonitrile
-
Water
-
HPLC system for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of 25% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Alanine) to the resin using a coupling reagent like PyClocK and DIPEA in DMF. The reaction progress can be monitored using a ninhydrin test.
-
Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride and DIPEA can be performed.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser, Gln, Ile, Pro, Leu, Phe, Glu, Gly, Thr, Glu, Glu, Asp, Leu, Gln, Leu). Non-natural amino acids, if used, are coupled in a similar manner.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail, typically a mixture of TFA with scavengers like TIS and water.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor.
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide)
-
Keap1-Nrf2-IN-16 (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of Keap1-Nrf2-IN-16 in assay buffer. Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide probe in assay buffer.
-
Assay Setup: In a 384-well plate, add the test inhibitor solution.
-
Addition of Keap1 and Probe: Add the Keap1 protein and the fluorescent probe mixture to the wells containing the inhibitor. Include control wells with Keap1 and probe only (maximum polarization) and probe only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 528 nm emission for FITC).
-
Data Analysis: Calculate the degree of inhibition for each concentration of the test compound. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
Keap1-Nrf2-IN-16 peptide
-
ITC buffer (e.g., PBS, degassed)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Prepare a solution of the Keap1 Kelch domain protein in the ITC buffer and load it into the sample cell of the calorimeter. Prepare a solution of the Keap1-Nrf2-IN-16 peptide in the same buffer at a higher concentration and load it into the injection syringe.
-
Titration: Perform a series of small injections of the peptide solution into the protein solution while monitoring the heat change. A reference cell contains only the buffer.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks to obtain the heat per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
